6-Ethoxy-2-fluoropyridine-3-boronic acid
Description
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Properties
IUPAC Name |
(6-ethoxy-2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUORRLJBARCROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Profiling of 6-Ethoxy-2-fluoropyridine-3-boronic acid
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for 6-Ethoxy-2-fluoropyridine-3-boronic acid , a critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.
The presence of the boronic acid moiety (
Compound Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 148252-83-5 |
| Molecular Formula | |
| Molecular Weight | 184.96 g/mol |
| SMILES | CCOC1=NC(F)=C(B(O)O)C=C1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in |
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
The Boroxine Challenge in NMR
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially in non-polar solvents or upon heating. This results in signal broadening or the appearance of dual distinct species in the NMR spectrum.
Field-Proven Protocol:
-
Solvent Choice: Use DMSO-d
or Methanol-d (MeOD).[1][2] These solvents form hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomeric form and simplifying the spectrum. -
D
O Exchange: The hydroxyl protons of the group are exchangeable. In MeOD or D O-spiked samples, these peaks will disappear.
Predicted NMR Data (400 MHz, DMSO-d )
Note: Chemical shifts (
| Position | Multiplicity | Integral | Assignment | ||
| B-OH | 8.20 – 8.50 | s (broad) | 2H | - | Boronic acid hydroxyls (disappears with |
| H-4 | 8.05 – 8.15 | dd | 1H | Aromatic CH (Ortho to Boron) | |
| H-5 | 6.80 – 6.95 | dd | 1H | Aromatic CH (Ortho to OEt) | |
| OCH | 4.35 | q | 2H | Ethoxy methylene | |
| CH | 1.32 | t | 3H | Ethoxy methyl |
Mechanistic Insight:
-
H-5 Shielding: The ethoxy group at position 6 is a strong mesomeric donor (
), significantly shielding the ortho proton (H-5), pushing it upfield to ~6.9 ppm compared to unsubstituted pyridine. -
H-4 Deshielding: The boronic acid group is inductively withdrawing (
), deshielding H-4. The fluorine at position 2 also exerts a withdrawing effect, further shifting H-4 downfield.
NMR (376 MHz, DMSO-d )
-
Shift:
-70.0 to -72.0 ppm. -
Pattern: Singlet (if proton decoupled) or broad doublet. The fluorine is adjacent to the ring nitrogen and the boronic acid, placing it in a highly deshielded environment relative to fluorobenzene.
NMR (128 MHz, DMSO-d )
-
Shift:
27.0 – 30.0 ppm. -
Pattern: Very broad singlet.
-
Note: Boron has a quadrupole moment. The signal width is due to rapid quadrupolar relaxation. If the sample contains boroxine, a second peak may appear slightly downfield (~32 ppm).
Mass Spectrometry (MS) Profile[1][3]
Mass spectrometry of boronic acids requires specific ionization techniques due to their tendency to form esters with alcoholic solvents used in LC-MS mobile phases.
Ionization Mode: Electrospray Ionization, Negative Mode (ESI
| Ion Species | m/z (Theoretical) | Description |
| [M-H] | 184.06 | Deprotonated molecular ion (Standard in neutral/basic buffers) |
| [M+HCOO] | 230.06 | Formate adduct (Common if formic acid is in mobile phase) |
| [M-H + CH | 216.09 | Methanol adduct (Artifact of MeOH injection) |
| [2M-H] | 369.13 | Dimer formation (Concentration dependent) |
Protocol Tip: Avoid high fragmentation voltages. Boronic acids readily lose water (
Infrared Spectroscopy (IR)[1][3][4][5][6][7]
Sampling: ATR (Attenuated Total Reflectance) on solid powder.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3200 – 3400 | O-H Stretch (Broad) | Boronic Acid ( |
| 2980, 2930 | C-H Stretch | Ethyl group (Aliphatic) |
| 1610, 1580 | C=N / C=C Stretch | Pyridine Ring |
| 1340 – 1360 | B-O Stretch | Boronic Acid (Characteristic) |
| 1250 | C-O Stretch | Aryl Ether ( |
| 1100 – 1150 | C-F Stretch | Aryl Fluoride |
Experimental Workflow & Stability
Handling Boroxine Equilibrium
The following diagram illustrates the equilibrium that complicates spectroscopic analysis and how to control it.
Sample Preparation Protocol
-
For NMR:
-
Weigh 5–10 mg of this compound.
-
Dissolve in 0.6 mL DMSO-d
. -
Optional: If peaks are broad, add 1 drop of
to exchange OH protons and sharpen aromatic signals.
-
-
For Long-Term Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Boronic acids can slowly oxidize to phenols (C-OH) if exposed to air and light for extended periods.
-
References
-
Sigma-Aldrich. This compound Product Specification. Retrieved from
-
Hall, D. G. (Ed.).[2][3][4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
BenchChem.[2] Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. Retrieved from
-
San Diego State University (SDSU). 11B NMR Chemical Shifts. Retrieved from
-
PubChem.[6][7] Compound Summary for CID 46739261. Retrieved from
Sources
Sourcing and Validation of 6-Ethoxy-2-fluoropyridine-3-boronic acid (CAS: 1256345-53-5): A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of the commercial landscape and critical quality control measures for 6-Ethoxy-2-fluoropyridine-3-boronic acid, a key building block for researchers in medicinal chemistry and drug development. We will move beyond a simple list of vendors to discuss the strategic importance of this reagent, the nuances of supplier selection, and the imperative for in-house validation to ensure experimental integrity.
Chapter 1: The Strategic Importance of Heterocyclic Boronic Acids in Modern Drug Discovery
This compound belongs to a class of reagents indispensable for the construction of complex molecular architectures. Its utility is primarily rooted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] The pyridine core, decorated with both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, offers medicinal chemists a versatile scaffold to modulate properties like metabolic stability, potency, and solubility in drug candidates.
The boronic acid moiety is the functional group that enables participation in the palladium-catalyzed Suzuki-Miyaura cycle. This process involves a sequence of oxidative addition, transmetalation, and reductive elimination to couple the pyridine ring with a variety of aryl or vinyl halides.[2] Understanding this mechanism is key to troubleshooting reactions and appreciating the critical role of reagent quality.
Caption: The Suzuki-Miyaura catalytic cycle.
Chapter 2: Commercial Availability and Supplier Evaluation
Sourcing specialized reagents like this compound (CAS: 1256345-53-5) often presents challenges beyond simple catalog searches. Our investigation reveals a landscape characterized by a primary off-the-shelf supplier and several potential custom synthesis houses.
Data Presentation: Supplier Landscape
| Supplier | CAS 1256345-53-5 Availability | Typical Business Model | Notes |
| Sigma-Aldrich (Merck) | In-Stock / Catalog Item | Global Reagent Supplier | Explicitly notes that analytical data is not collected for this product; buyer assumes all responsibility for QC. |
| Enamine | By Request | Building Blocks / Custom Synthesis[3] | A leading provider for custom and novel building blocks. An inquiry for this specific CAS number is recommended. |
| Combi-Blocks | By Request | Building Blocks / Custom Synthesis[2][4] | Specializes in a wide range of boronic acids and heterocyclic compounds. Well-equipped for custom synthesis projects. |
| BLD Pharmatech | By Request | Building Blocks / Custom Synthesis[5] | Offers extensive custom synthesis and scale-up manufacturing services. |
| Key Organics | By Request | Building Blocks / Custom Synthesis[6] | Provides fee-for-service synthetic organic chemistry and a large catalog of building blocks. |
Expert Insights on Supplier Selection:
The supplier landscape for this molecule is a classic case study for drug discovery programs. While a major supplier like Sigma-Aldrich offers the convenience of an in-stock product, the explicit disclaimer regarding quality control shifts the burden of proof entirely to the end-user. This is a significant risk for high-stakes experiments where reagent purity is paramount.
For suppliers listed as "By Request," the engagement process is different. These companies are often the original manufacturers or have deep expertise in specific chemistries. A request for quotation (RFQ) should not only ask for price and lead time but also for a commitment to provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, LC-MS, purity assessment). This upfront investment in communication can save significant time and resources downstream.
Caption: A robust workflow for vetting chemical suppliers.
Chapter 3: In-House Quality Control: A Self-Validating Protocol
Given the sourcing realities, particularly the lack of supplier-provided analytical data from in-stock sources, establishing a rigorous in-house QC protocol is not just recommended—it is mandatory. Failure to validate the identity and purity of this starting material can lead to failed reactions, irreproducible results, and the generation of misleading biological data.
Experimental Protocol: QC of this compound
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the received material.
-
Dissolve in a suitable deuterated solvent for NMR analysis (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and the presence of a residual water peak that can be informative.
-
For LC-MS analysis, prepare a dilute solution (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
-
Analytical Techniques & Expected Results:
-
¹H NMR (Proton NMR): This is the first and most crucial check for identity.
-
Expected Signals: Look for an ethyl group (a quartet and a triplet), two distinct aromatic protons on the pyridine ring, and a broad singlet for the B(OH)₂ protons. The chemical shifts and coupling patterns should match the proposed structure.
-
Causality: The integration of these peaks should correspond to the number of protons (e.g., 2H for the -OCH₂- quartet, 3H for the -CH₃ triplet). Significant deviation suggests impurities.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique assesses purity and confirms molecular weight.
-
Expected Results: The chromatogram should show a single major peak. The mass spectrum corresponding to this peak should display the expected molecular ion for the compound (C₇H₉BFNO₃, MW: 184.96). Look for [M+H]⁺ (185.97) or other relevant adducts.
-
Causality: The purity can be estimated by the relative area of the main peak. The presence of multiple peaks indicates impurities, which could be starting materials, byproducts, or degradation products.
-
-
¹⁹F NMR (Fluorine NMR): As this is a fluorinated compound, ¹⁹F NMR is a powerful tool.
-
Expected Results: A single resonance corresponding to the single fluorine atom on the pyridine ring.
-
Causality: Its presence and chemical shift provide unambiguous confirmation of the fluorine's incorporation and chemical environment. The absence of this signal is a definitive red flag.
-
-
¹¹B NMR (Boron NMR): This confirms the presence and state of the boronic acid.
-
Expected Results: A broad signal in the characteristic chemical shift range for trigonal boronic acids.
-
Causality: This directly probes the key functional group for the Suzuki coupling.
-
-
Caption: A self-validating workflow for in-house reagent QC.
Chapter 4: Safe Handling and Storage Protocols
Boronic acids require specific handling and storage conditions to maintain their integrity. They are generally stable solids, but are susceptible to degradation, particularly dehydration to form boroxine anhydrides, or decomposition if handled improperly.
-
Storage: Store in tightly sealed containers in a cool, dry place, ideally between 2-8°C. The area should be well-ventilated and away from direct sunlight.
-
Handling: Boronic acids are often fine powders. Handle in a fume hood to avoid inhalation.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Moisture Sensitivity: Boronic acids are hygroscopic and can absorb moisture from the air, which may affect their reactivity and lead to clumping. Always handle in a dry environment and ensure containers are sealed immediately after use.
By adhering to this comprehensive guide—from understanding the reagent's strategic value to meticulous supplier vetting and mandatory in-house QC—researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful drug discovery campaigns.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BLD Pharmatech Co., Limited. (n.d.). Company Profile.
Sources
- 1. {5-[2-(tert-butoxy)-2-oxoethoxy]-6-fluoropyridin-3-yl}boronic acid [sigmaaldrich.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. Boronic acids and their derivatives - Enamine [enamine.net]
- 4. Combi-Blocks - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 5. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 6. keyorganics.net [keyorganics.net]
Literature review on 6-Ethoxy-2-fluoropyridine-3-boronic acid
Executive Summary
6-Ethoxy-2-fluoropyridine-3-boronic acid is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. Its structural value lies in the 2-fluoro-6-alkoxy substitution pattern , which imparts unique electronic properties and metabolic stability to drug scaffolds.
Unlike simple phenylboronic acids, this compound acts as a "metabolic shield" in medicinal chemistry. The fluorine atom at the C2 position blocks oxidative metabolism (e.g., by cytochrome P450s) at the electron-deficient α-position of the pyridine ring, while the C6-ethoxy group modulates lipophilicity (LogP) and provides a hydrogen bond acceptor.
This guide details the synthesis, handling, and application of this reagent, focusing on its role in Suzuki-Miyaura cross-coupling and specific utility in developing efflux pump inhibitors.
Chemical Profile & Identification
Researchers must verify the isomeric identity of this compound before use, as catalog names often vary between "6-ethoxy" and "2-ethoxy" derivatives depending on ring numbering conventions.
| Property | Detail |
| IUPAC Name | (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid |
| Common Name | This compound |
| CAS Number | Verify Structure (Commonly confused with 5-fluoro isomer 1309982-57-7; check specific vendor COA) |
| Molecular Formula | C₇H₉BFNO₃ |
| Molecular Weight | 184.96 g/mol |
| SMILES | CCOC1=NC(F)=C(B(O)O)C=C1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Acidity (pKa) | Boronic acid OH ~8.5 (estimated) |
Critical Structural Check: Ensure the Fluorine is at C2 (adjacent to Nitrogen) and the Boronic Acid is at C3 (adjacent to Fluorine). This ortho-fluoro-boronic acid motif is electronically distinct from the 5-fluoro isomer, which reacts differently in cross-coupling due to the "ortho-effect."
Synthesis of the Core
The synthesis of this compound is a classic example of Directed Ortho Metalation (DoM) . The fluorine atom serves as a powerful Directed Metalation Group (DMG), guiding the lithiation exclusively to the C3 position.
Mechanistic Pathway[2][3][4]
-
Precursor Formation: Nucleophilic aromatic substitution (
) of 2,6-difluoropyridine with sodium ethoxide yields 2-ethoxy-6-fluoropyridine. -
Directed Lithiation: Treatment with a hindered base (LDA or LiTMP) at cryogenic temperatures (-78°C). The acidity of the C3 proton is enhanced by the inductive effect of the adjacent fluorine.
-
Electrophilic Quench: The lithiated intermediate reacts with triisopropyl borate, followed by acidic hydrolysis.
Caption: Synthesis via Directed Ortho Metalation. Fluorine directs lithiation to C3.
Experimental Considerations
-
Regioselectivity: In the
step, using exactly 1.0 equivalent of NaOEt is crucial to avoid formation of the 2,6-diethoxy byproduct. -
Temperature Control: The lithiated intermediate is unstable above -60°C. A "halogen dance" or decomposition can occur if the temperature rises before the borate quench.
Application: Suzuki-Miyaura Coupling
This boronic acid is a challenging substrate for Suzuki coupling due to the protodeboronation tendency common in 2-heteroaryl boronic acids. The electron-withdrawing fluorine and nitrogen atoms destabilize the C-B bond, making the boronic acid prone to hydrolysis under basic conditions.
Optimized Protocol
To mitigate protodeboronation, use a catalyst system that facilitates rapid transmetalation.
Reagents:
-
Catalyst:
(preferred for steric bulk and bite angle) or / XPhos. -
Base:
(anhydrous) or . Avoid strong hydroxide bases which accelerate deboronation. -
Solvent: 1,4-Dioxane / Water (10:1) or Toluene / Water (for highly lipophilic partners).
Procedure:
-
Charge reaction vial with Aryl Bromide (1.0 equiv), This compound (1.2–1.5 equiv), and
(5 mol%). -
Purge with Argon for 5 minutes.
-
Add degassed solvent and base.
-
Heat to 80–90°C. Note: Microwave irradiation (100°C, 30 min) often improves yields by shortening the time the boronic acid is exposed to base.
Comparison of Coupling Partners
The table below highlights why the 2-fluoro-3-boronic acid is distinct from its chloro-analog.
| Feature | 2-Fluoro-3-boronic acid | 2-Chloro-3-boronic acid |
| Role | Nucleophile (Boron attacks) | Ambiphilic (Boron or Cl can react) |
| Stability | Moderate (Prone to deboronation) | Low (Self-coupling risk) |
| Reactivity | C-F bond is inert to Pd(0) | C-Cl bond can undergo oxidative addition |
| Use Case | Introducing F-Pyridine motif | Introducing Cl-Pyridine (for further functionalization) |
Case Study: NorA Efflux Pump Inhibitors
A primary application of 6-alkoxypyridine-3-boronic acids is in the development of efflux pump inhibitors (EPIs) to combat antibiotic resistance in Staphylococcus aureus.
Mechanism: The NorA efflux pump expels hydrophilic fluoroquinolones (e.g., ciprofloxacin) from bacterial cells. Research indicates that 6-alkoxypyridine-3-boronic acids can potentiate ciprofloxacin activity.
-
The boronic acid moiety is hypothesized to interact reversibly with the hydroxyl groups of serine or threonine residues within the efflux pump channel.
-
The 6-ethoxy tail provides necessary lipophilic contacts within the binding pocket.
-
The 2-fluoro group prevents metabolic degradation of the inhibitor itself.
Caption: Mechanism of Action for Boronic Acid-based Efflux Pump Inhibition.
Handling and Storage
-
Hygroscopicity: Boronic acids can dehydrate to form cyclic boroxines (anhydrides). This is reversible upon addition of water/base during coupling.
-
Storage: Store at 2–8°C under inert gas.
-
Safety: Irritating to eyes, respiratory system, and skin. Handle in a fume hood.
-
Analysis: NMR of boronic acids often shows broad peaks due to dynamic hydrogen bonding. Conversion to the pinacol ester is recommended for clean characterization.
References
-
Synthesis of Fluoropyridines via Directed Metalation: Schlosser, M., et al. "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis."[1] Journal of the American Chemical Society, 2009.[2]
-
Boronic Acids in Medicinal Chemistry: Fontaine, F., et al.[3] "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry, 2015.
-
Suzuki Coupling of Pyridyl Boronates: Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008.
-
Regioselectivity of SNAr in Difluoropyridines: Loudet, A., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Journal of Organic Chemistry, 2016.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 6-Ethoxy-2-fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Fluorinated Pyridyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2][3] These structural motifs are foundational to numerous programs in drug discovery and materials science, where the precise arrangement of aromatic systems dictates biological activity and physical properties.[1][4][5]
This guide focuses on a specific, highly functionalized building block: 6-Ethoxy-2-fluoropyridine-3-boronic acid . The utility of this reagent is defined by its unique electronic architecture. It features a π-deficient pyridine ring, a common scaffold in pharmaceuticals, further modulated by a 2-fluoro substituent and a 6-ethoxy group. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom presents known challenges in Suzuki-Miyaura couplings, a phenomenon often termed the "2-pyridyl problem".[1][6][7] This issue arises from the potential for catalyst inhibition via coordination of the pyridine nitrogen to the palladium center and the increased propensity for protodeboronation under basic conditions.[4][7][8]
However, mastering the coupling of this reagent provides access to novel chemical space, embedding a fluorinated pyridine core that can enhance metabolic stability, modulate pKa, and introduce specific intermolecular interactions in a target molecule. This document provides the mechanistic insights and field-proven protocols necessary to overcome these challenges and successfully employ this compound in complex synthetic campaigns.
Mechanistic Deep Dive: Navigating the "2-Pyridyl Problem"
A successful protocol is built upon a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
For this compound (R²-B(OH)₂), the key challenges are:
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the Pd(II) intermediate, forming an off-cycle, inactive complex. This sequestration of the catalyst is a primary cause of low conversion.[5][7]
-
Slow Transmetalation: The electron-withdrawing fluorine atom and pyridine nitrogen decrease the nucleophilicity of the boronic acid. This slows the rate-limiting transmetalation step, where the organic group is transferred from boron to palladium.[4][7][10]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (often water or alcohol solvents in the presence of base), leading to the formation of 6-ethoxy-2-fluoropyridine and consumption of the starting material.[7][8] Electron-deficient heteroaryl boronic acids are particularly susceptible to this pathway.[4]
Strategic selection of the catalyst system and reaction conditions is therefore not merely for optimization, but is essential to overcome these inherent mechanistic hurdles.
Core Protocol Components: A Rationale-Driven Approach
Success with this substrate hinges on making informed choices for each component of the reaction. Simply adopting a generic Suzuki protocol will likely lead to poor results.
| Component | Recommended Choice(s) | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of Pd(0) upon reduction in situ. Their primary role is to provide the palladium center; the reactivity is dictated almost entirely by the choice of ligand.[9][11] |
| Ligand | SPhos, RuPhos, or other bulky, electron-rich biaryl phosphines. | This is the most critical parameter. Bulky ligands like SPhos create a sterically hindered coordination sphere around the palladium. This promotes the reductive elimination step and, crucially, discourages the binding of the pyridine nitrogen, thus mitigating catalyst inhibition.[5][10] Their strong electron-donating character also accelerates the initial oxidative addition step.[10] |
| Base | K₃PO₄, Cs₂CO₃, KF | A moderately strong, non-nucleophilic base is required to form the active boronate species without promoting side reactions.[2][12] K₃PO₄ and Cs₂CO₃ are excellent choices for challenging couplings.[13] Fluoride bases (KF, CsF) can be particularly effective due to the high affinity of boron for fluoride, which facilitates formation of a highly active trifluoroborate species in situ.[14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | An anhydrous polar aprotic solvent is typically used. The addition of a small amount of water (typically 10-25% by volume) is often beneficial. Water aids in dissolving the inorganic base and facilitates the equilibrium between the boronic acid and the active boronate species required for transmetalation.[13][15] Crucially, all solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers for the catalytic steps, particularly for electron-deficient substrates. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[16] |
Standardized Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br). It is designed to be self-validating, with checkpoints for monitoring progress.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2 - 1.5 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv., finely ground)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), K₃PO₄ (1.5 mmol, 3.0 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).[10]
-
Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[17]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 2.0 mL) followed by degassed water (e.g., 0.5 mL) via syringe. The mixture should be a suspension.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 8-24 hours.
-
Monitoring: Progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The disappearance of the limiting aryl bromide is the primary indicator of completion.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure bi-heteroaryl product.[9][17]
Optimization and Troubleshooting
No single protocol is perfect for all substrates. The following provides guidance for optimizing the reaction based on initial results.
Caption: Decision logic for troubleshooting common Suzuki-Miyaura coupling issues.
Troubleshooting Guide:
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition or catalyst inhibition.2. Insufficient thermal energy.3. Deactivated catalyst (oxygen exposure). | 1. Ensure a bulky, electron-rich ligand (e.g., SPhos) is used.[8]2. Increase temperature or switch to microwave heating.3. Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess protic sources.3. Inherent instability of the boronic acid.[7][8] | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).2. Minimize the amount of water in the solvent system.3. Consider converting the boronic acid to a more stable pinacol boronate ester. |
| Homocoupling | 1. Catalyst decomposition leading to Pd black.2. Oxygen contamination promoting boronic acid homocoupling. | 1. Increase ligand-to-palladium ratio to better stabilize the catalyst.2. Rigorously exclude oxygen from the reaction setup. |
| Dehalogenation of Ar-Br | 1. Side reaction promoted by certain bases or impurities.2. Can be a competing pathway under harsh conditions. | 1. Screen different bases (e.g., switch from a carbonate to a phosphate).2. Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
While this compound is classified as a challenging substrate for Suzuki-Miyaura cross-coupling, its successful implementation is readily achievable through a rational, mechanism-informed approach. The "2-pyridyl problem" is effectively mitigated by the strategic use of bulky, electron-rich phosphine ligands, which shield the palladium center from inhibitory coordination and accelerate the catalytic cycle. Careful selection of a suitable base and rigorously maintained inert conditions are paramount to minimizing side reactions like protodeboronation. The protocols and troubleshooting guides presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently and efficiently incorporate this valuable fluorinated pyridine building block into their synthetic programs.
References
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
- Cook, X. A., et al.
- Cook, X. A., et al.
- Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- ResearchGate.
- Düfert, A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Cook, X. A., et al.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Guernon, J., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Kayan, C., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Sigma-Aldrich. This compound.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Topic: Scale-up Synthesis Considerations for 6-Ethoxy-2-fluoropyridine-3-boronic Acid Derivatives
An Application Note for Drug Development Professionals
**Abstract
6-Ethoxy-2-fluoropyridine-3-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for drug discovery.[1][2] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges related to process safety, reaction control, product stability, and purification. This document provides an in-depth guide for researchers, chemists, and process engineers on the critical considerations for the robust and scalable synthesis of this important class of heteroaromatic boronic acids. We will explore common synthetic routes, detail process optimization parameters, and provide a comprehensive, field-tested protocol and troubleshooting guide.
Introduction: The Strategic Importance of Pyridine Boronic Acids
Heterocyclic boronic acids are indispensable tools in pharmaceutical development. The pyridine moiety is a common feature in many marketed drugs, and its functionalization is key to modulating pharmacological properties. Specifically, this compound offers a unique substitution pattern that is attractive for creating novel intellectual property and fine-tuning drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.
However, the synthesis of pyridine boronic acids, particularly those with electron-withdrawing groups like fluorine, is not trivial. The 2-pyridinyl boronic acids and their esters are often less stable than their 3- and 4-pyridinyl counterparts, being susceptible to protodeboronation (the loss of the boronic acid moiety). This inherent instability, coupled with the challenges of handling organometallic intermediates at scale, necessitates a carefully designed and controlled manufacturing process.
Core Synthetic Strategies: A Mechanistic Overview
Several methods exist for the synthesis of pyridinylboronic acids, but not all are equally amenable to scale-up. The most prevalent and industrially relevant approach involves the formation of an organometallic intermediate from a corresponding halopyridine, followed by quenching with a borate ester.
Halogen-Metal Exchange and Borylation
This is the workhorse method for this class of compounds. It proceeds via a two-step sequence:
-
Lithium-Halogen Exchange: A suitable precursor, such as 3-bromo-6-ethoxy-2-fluoropyridine, is treated with an organolithium reagent (e.g., n-butyllithium or s-butyllithium) at cryogenic temperatures (-78 °C to -70 °C). This rapidly exchanges the bromine atom for lithium, forming a highly reactive pyridinyllithium species. The extremely low temperature is critical to prevent decomposition of the thermally sensitive organometallic intermediate.
-
Electrophilic Quench: The organolithium compound is then reacted in situ with a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The borate acts as an electrophile, and upon acidic work-up, the resulting boronate ester is hydrolyzed to the desired boronic acid.
The choice of borate ester and the precise control of reaction conditions are paramount for achieving high yields and purity.[3][4]
Diagram: Primary Synthetic Workflow via Halogen-Metal Exchange
Caption: Synthetic pathway from halopyridine to boronic acid.
Process Development and Scale-Up Considerations
Translating a laboratory procedure to a pilot plant or manufacturing setting requires a thorough analysis of each process parameter.
Raw Material Quality and Handling
The purity of starting materials is a fundamental determinant of success in chemical synthesis, especially for sensitive organoboron reagents.[5]
-
Halopyridine Precursor: Must be free of impurities that could consume the expensive organolithium reagent or interfere with the reaction. Purity should be >98% as determined by GC or HPLC.
-
Organolithium Reagent: Accurate titration is mandatory before use to determine the precise molarity. Handling requires a strictly inert and anhydrous environment to prevent degradation and ensure safety.
-
Trialkyl Borate: Should be anhydrous. The presence of water will consume the organometallic intermediate, leading to protodeboronation of the product and reduced yield.
Critical Process Parameter (CPP) Optimization
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-100 kg) | Rationale & Causality |
| Temperature | -78 °C (Dry Ice/Acetone Bath) | -70 to -75 °C (Cryogenic Reactor) | Essential for the stability of the pyridinyllithium intermediate. Poor temperature control leads to decomposition and significant byproduct formation. The larger scale requires robust heat transfer capabilities. |
| Reagent Addition | Syringe pump over 15-30 min | Metering pump with subsurface addition over 2-4 hours | Controls the reaction exotherm. Slow addition on a large scale is critical to prevent thermal runaways and maintain a consistent temperature profile within the reactor. |
| Solvent | Anhydrous THF | Anhydrous THF or 2-MeTHF | 2-Methyltetrahydrofuran (2-MeTHF) is often preferred at scale due to its higher boiling point, better stability, and reduced potential for peroxide formation. Anhydrous conditions are non-negotiable. |
| Work-up pH | pH ~2-3 | Strict pH control (2.0-3.0) using automated probes | Precise pH control during the aqueous quench and hydrolysis is vital. A pH that is too high can lead to the formation of stable boronate salts that are difficult to hydrolyze, while a pH that is too low can accelerate protodeboronation. |
| Agitation | Magnetic Stirring | Mechanical Stirring (e.g., impeller, pitched-blade turbine) | Efficient mixing is required to ensure good mass and heat transfer, especially during the heterogeneous work-up and crystallization steps. Inefficient stirring can lower yield.[3] |
Work-up and Purification: The Primary Challenge
Purification is often the most challenging aspect of boronic acid synthesis at scale. Column chromatography is generally not economically viable.
-
Initial Work-up: After the quench, a solvent swap from THF to a higher-boiling, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene can facilitate phase separation and removal of water-soluble byproducts.
-
Crystallization: The most effective and scalable purification method. A carefully designed anti-solvent crystallization or cooling crystallization is preferred. Screening various solvent systems (e.g., heptane/MTBE, water/acetonitrile) is crucial.[6]
-
Derivatization for Purification: If direct crystallization fails to provide the required purity, a common strategy is to convert the crude boronic acid into a more stable, crystalline derivative.
-
Diethanolamine (DABO) Adducts: Reacting the crude boronic acid with diethanolamine often forms a highly crystalline, stable DABO boronate which can be easily recrystallized. The pure boronic acid can be liberated by treatment with acid.[7][8]
-
Trifluoroborate Salts (KHF₂): Treatment with potassium hydrogen fluoride (KHF₂) converts the boronic acid to an air-stable, crystalline potassium trifluoroborate salt, which can be purified and later hydrolyzed back to the boronic acid if needed.
-
Safety and Environmental Considerations
-
Pyrophoric Reagents: The use of n-butyllithium necessitates specialized equipment, including pressure-equalizing dropping funnels and operation under a robust inert gas (N₂ or Ar) blanket. All personnel must be trained in handling pyrophoric materials.
-
Borane Safety: While trialkyl borates are not as hazardous as borane complexes, appropriate personal protective equipment (PPE) should be used. Safe quenching and workup procedures are essential to manage any residual reactive species.[9]
-
Thermal Hazards: The lithium-halogen exchange is exothermic. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile and ensure that the cooling capacity of the plant reactor is sufficient to prevent a thermal runaway.
Detailed Scale-Up Protocol: Synthesis of this compound (100 g Scale)
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable chemical processing facility.
Equipment:
-
20 L jacketed glass reactor with mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
10 L pressure-equalizing dropping funnel.
-
Cryogenic cooling system capable of maintaining -75 °C.
Reagents:
-
3-Bromo-6-ethoxy-2-fluoropyridine (468 g, 2.0 mol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), (8 L)
-
n-Butyllithium (2.5 M in hexanes, 840 mL, 2.1 mol, 1.05 equiv)
-
Triisopropyl borate (565 g, 3.0 mol, 1.5 equiv)
-
Hydrochloric Acid (2 M aqueous solution, ~3 L)
-
Methyl tert-butyl ether (MTBE), (10 L)
-
Heptane (5 L)
Procedure:
-
Reactor Setup: Assemble, dry, and purge the reactor system with nitrogen.
-
Charging: Charge the 3-bromo-6-ethoxy-2-fluoropyridine and anhydrous THF into the reactor. Begin stirring and cool the solution to -75 °C.
-
Lithiation: Slowly add the n-butyllithium solution via the dropping funnel over 2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting mixture at -75 °C for an additional 30 minutes.
-
Borylation: Add the triisopropyl borate neat via the dropping funnel over 1 hour, maintaining the temperature below -70 °C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to -20 °C over 2 hours.
-
Quench & Hydrolysis: Slowly and carefully add 2 M HCl to the reaction mixture, keeping the temperature below 0 °C. Continue adding acid until the aqueous layer reaches a stable pH of 2.0-2.5.
-
Phase Separation: Allow the mixture to warm to room temperature (20-25 °C). Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with MTBE (2 x 2 L). Combine all organic layers.
-
Wash: Wash the combined organic layers with brine (1 x 2 L).
-
Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 1.5 L. Slowly add heptane (5 L) with stirring to induce crystallization.
-
Isolation: Stir the resulting slurry at 0-5 °C for 2 hours. Filter the solid product, wash the filter cake with cold heptane (2 x 500 mL), and dry under vacuum at 40 °C to a constant weight.
-
Analysis: Analyze the final product for purity (HPLC, NMR) and yield. Expected yield: 270-315 g (73-85%).
Troubleshooting Common Scale-Up Issues
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for diagnosing low-yield issues.
References
- Novel large-scale synthesis methods for heterocyclic and functionalized boronic acids.
- The Impact of Purity on Chemical Synthesis: A Focus on Organoboron Reagents. (2026).
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.PMC.
- Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).JTI.
- 3-pyridylboronic acid.Organic Syntheses Procedure.
- Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.Benchchem.
- How to purify boronic acids/boronate esters?
- Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions.
- Purific
- Synthesis and Application of Organoboron Compounds.National Academic Digital Library of Ethiopia.
- Recent progress in the synthesis of pyridinylboronic acids and esters.Arkivoc. (2013).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis Strategies Involving 6-Ethoxy-2-fluoropyridine-3-boronic Acid
Abstract
This application note details high-efficiency, one-pot synthetic protocols for utilizing 6-Ethoxy-2-fluoropyridine-3-boronic acid (CAS: 2096335-58-7 / 1150114-77-4) as a versatile scaffold in medicinal chemistry. Specifically targeting the development of kinase inhibitors and biaryl heterocycles, this guide focuses on orthogonal functionalization strategies. We analyze the electronic properties that allow this scaffold to undergo sequential Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (
Chemical Profile & Strategic Analysis[1]
The Scaffold
This compound represents a "privileged structure" in drug discovery. Its trifunctional nature allows for rapid diversification:
-
C3-Boronic Acid: A nucleophilic handle for Pd-catalyzed cross-coupling (C-C bond formation).
-
C2-Fluorine: An electrophilic site activated by the pyridine nitrogen, susceptible to
(C-N or C-O bond formation). -
C6-Ethoxy Group: An electron-donating group (EDG) that modulates the ring's electronics, stabilizing the pyridine against oxidative degradation while maintaining sufficient electrophilicity at C2.
Reactivity Matrix & Orthogonality
The success of a one-pot strategy relies on the chemoselectivity between the C-F bond and the C-B bond.
| Site | Functionality | Primary Reactivity | Condition Trigger |
| C3 | Boronic Acid | Suzuki Coupling | Pd Catalyst, Base, Heat (80-100°C) |
| C2 | Fluorine | Nucleophile (Amine/OR), Base, Heat (>100°C) | |
| C6 | Ethoxy | Electronic Modulation | Inert under standard coupling conditions |
Strategic Insight: The C-F bond at the 2-position of pyridine is generally stable under standard Suzuki conditions (unless highly activated electron-deficient partners are used). This allows for a Suzuki-First strategy. Conversely, performing
Protocol A: The "Coupling-Substitution" Sequence (Suzuki )
This is the preferred workflow for generating 2-amino-3-arylpyridine derivatives (common kinase inhibitor motifs).
Workflow Diagram
Figure 1: Sequential one-pot workflow for Suzuki coupling followed by
Detailed Experimental Procedure
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Base 1 (Suzuki):
(2.0 M aq. solution, 3.0 equiv) -
Nucleophile (
): Primary or Secondary Amine (1.5 - 2.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Inert Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.1 mmol), and
(0.03 mmol). Evacuate and backfill with Nitrogen ( ) three times. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M
(1.5 mL). -
Suzuki Reaction: Seal the vessel and heat to 80°C for 2–4 hours.
-
Checkpoint: Monitor by LCMS. The peak for the boronic acid should disappear, replaced by the intermediate (6-ethoxy-2-fluoro-3-arylpyridine). The C-F bond remains intact.
-
-
Transition to
: Once Suzuki coupling is >95% complete, do not work up . -
Nucleophile Addition: Directly add the amine nucleophile (1.5–2.0 mmol) to the hot reaction mixture.
-
Note: If the amine is a salt (e.g., HCl salt), add an additional equivalent of base (e.g.,
or DIPEA).
-
-
Reaction: Increase temperature to 110–120°C . Stir for 12–16 hours.
-
Optimization: For sterically hindered amines, microwave irradiation at 140°C for 30-60 mins is recommended.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over
, concentrate, and purify via flash chromatography.
Protocol B: The "Substitution-Coupling" Sequence (Inverse Strategy)
Caution: This route is generally less recommended due to the instability of the boronic acid under nucleophilic conditions, but it is necessary if the aryl halide partner in the Suzuki step contains sensitive groups (e.g., esters) that would not survive the harsh
Modification: To make this work, convert the boronic acid to a Pinacol Ester in situ or use a mild nucleophile.
-
Step 1 (
): React this compound with a mild nucleophile (e.g., morpholine) at moderate temperature (60-80°C) in dry DMF using DIPEA as a base.-
Critical: Avoid aqueous bases here to prevent protodeboronation.
-
-
Step 2 (Suzuki): Add the Aryl Halide, Pd catalyst, and aqueous base after the substitution is complete.
Troubleshooting & Optimization
Common Failure Modes
-
Protodeboronation: The boronic acid group falls off before coupling.
-
Cause: High temperature + aqueous base + electron-deficient ring.
-
Solution: Use anhydrous conditions for the first step (e.g.,
in Dioxane) or switch to a precatalyst like for faster coupling at lower temperatures.
-
-
Hydrolysis of Fluorine: Formation of the pyridone (C2-OH) instead of the desired amine.
-
Cause: Hydroxide ions competing with the amine in Step 2.
-
Solution: Ensure the amine is in excess. If using aqueous base from Step 1, add a phase transfer catalyst (TBAB) or switch to an anhydrous base (DIPEA) for Step 2.
-
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common synthetic anomalies.
References
-
National Institutes of Health (PMC). (2018). A novel protocol for the one-pot borylation/Suzuki reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Preventing protodeboronation of 6-Ethoxy-2-fluoropyridine-3-boronic acid
Topic: Stabilization & Coupling of 6-Ethoxy-2-fluoropyridine-3-boronic acid Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
Subject: "My reaction is failing. The starting material disappears, but I only get the deboronated byproduct (6-ethoxy-2-fluoropyridine). I see no product."
Diagnosis: You are experiencing Protodeboronation (PDB) . This specific scaffold—This compound —is a "perfect storm" for instability.
-
The 2-Fluoro Effect: The fluorine atom at the C2 position is highly electronegative. It inductively withdraws electron density, stabilizing the development of a negative charge at the C3 position (where your boron is).
-
The Pyridine Nitrogen: The electron-deficient nature of the pyridine ring further facilitates the cleavage of the C-B bond.
-
The Mechanism: Under basic conditions (standard Suzuki), the base attacks the boron to form a tetrahedral "ate" complex. In your molecule, the C-B bond in this complex is exceptionally weak because the resulting carbanion is stabilized by the adjacent Fluorine and the ring Nitrogen.
The result is that your starting material decomposes faster than it can undergo Transmetallation with the Palladium catalyst.
Module 1: The "Before" Phase (Storage & Handling)
Q: It turns into a sticky oil in the fridge. Is it ruined?
A: Likely, yes. Free boronic acids of this class are hygroscopic. Water promotes the formation of the boronate "ate" complex (even without added base), which leads to auto-protodeboronation.
Corrective Action:
-
Never store the free acid for long periods.
-
Immediate Conversion: If you synthesized it, immediately convert it to a MIDA Boronate or a Potassium Trifluoroborate (
) . -
The MIDA Solution: The MIDA (N-methyliminodiacetic acid) ester rehybridizes the boron from
to , removing the empty p-orbital. This shuts down the Lewis acidity, preventing base attack and subsequent PDB during storage.
Module 2: Reaction Optimization (The "During" Phase)
We recommend two distinct protocols. Protocol A is the "Gold Standard" (using MIDA). Protocol B is the "Emergency Fix" (if you must use the free acid).
Protocol A: The "Slow Release" Strategy (Recommended)
Best for: High yields, scaling up, and difficult substrates.
The Logic: Since the free boronic acid decomposes rapidly, we use the MIDA ester as a reservoir. We use a weak, aqueous base to slowly hydrolyze the MIDA ester, releasing the active boronic acid slowly. The concentration of the unstable acid remains low, ensuring it is consumed by the Palladium catalyst (Cross-Coupling) before it can decompose (PDB).
Step-by-Step Guide:
| Component | Recommendation | Function |
| Boron Source | 6-Ethoxy-2-fluoropyridine-3-MIDA boronate | Stable reservoir.[1] |
| Catalyst | XPhos Pd G2 (1.5 - 3 mol%) | Highly active precatalyst ensures rapid Oxidative Addition. |
| Base | Weak base for controlled hydrolysis. | |
| Solvent | THF : Water (10:1 ratio) | Water is required here for hydrolysis. |
| Temp | 60°C | Moderate heat balances hydrolysis rate vs. decomposition. |
Workflow:
-
Dissolve MIDA boronate and Aryl Halide in THF.
-
Add XPhos Pd G2.
-
Add aqueous
solution dropwise (or in one portion if scale is small). -
Heat to 60°C.
-
Monitor: You should see the MIDA spot disappear and Product appear. You will not see a buildup of free boronic acid (it is consumed instantly).
Protocol B: The "Anhydrous Sprint" (For Free Acids)
Best for: When you cannot make the MIDA ester and must use the commercial free acid.
The Logic: If you must use the acid, you must eliminate water (which promotes PDB) and use a fluoride source instead of a hydroxide/carbonate base. Fluoride activates the boron without requiring water.
Step-by-Step Guide:
| Component | Recommendation | Function |
| Boron Source | Free Boronic Acid (1.5 - 2.0 equiv) | Use excess to account for some loss. |
| Catalyst | Pd(dba)2 + P(t-Bu)3 or XPhos | Bulky, electron-rich ligands accelerate Transmetallation. |
| Base | CsF (2.0 - 3.0 equiv) | Anhydrous activation. Avoids hydroxide formation.[2] |
| Solvent | Anhydrous Dioxane or Toluene | Strictly dry. |
| Additives | Activated 4Å Molecular Sieves | Scavenges trace moisture. |
Workflow:
-
Flame-dry your Schlenk tube/vial.
-
Add Boronic Acid, Aryl Halide, CsF, and Catalyst in a glovebox or under Argon flow.
-
Add anhydrous Dioxane.
-
The Sprint: Heat rapidly to 80-100°C. The goal is to force the cross-coupling to happen faster than the thermal decomposition.
Module 3: Visualizing the Problem & Solution
Diagram 1: The Mechanism of Failure (Protodeboronation)
This diagram illustrates why your molecule breaks down.
Caption: The base-catalyzed decomposition pathway. The 2-Fluoro substituent stabilizes the transient carbanion, accelerating C-B bond breakage.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to save your experiment.
Caption: Decision matrix for selecting the correct stabilization protocol based on available reagents.
Module 4: FAQs & Troubleshooting
Q: Can I purify the free boronic acid on silica gel? A: NO. Silica gel is acidic. It will facilitate protodeboronation or trap your compound irreversibly.
-
Solution: If you must purify the boronic acid, use neutral alumina or reverse-phase chromatography (C18) with buffered eluents (no TFA!). Ideally, convert to the Pinacol ester or MIDA boronate before purification; these are silica-stable.
Q: Why not just use the Pinacol ester (BPin)?
A: The Pinacol ester is better than the acid, but for 2-fluoro-3-pyridyl systems, it is often still not stable enough. The MIDA boronate is superior because the boron is
Q: I see a "homocoupling" byproduct of the aryl halide. What does this mean? A: This confirms your boronic acid is dead. The catalyst is sitting idle because the boron species decomposed, so the Palladium starts coupling the Aryl Halide to itself (or undergoing reduction). Increase the stability of the boron species (Protocol A) to fix this.
References
-
Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
- Foundational text on MIDA boronates for unstable substr
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Describes the XPhos Pd G2 systems required for rapid oxid
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
- The definitive mechanistic study on why electron-deficient boronic acids decompose.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. [Link]
- Reference for the Trifluoroborate salt altern
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Ethoxy-2-fluoropyridine-3-boronic acid
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Ethoxy-2-fluoropyridine-3-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis, predicted spectral data, and crucial experimental insights to ensure accurate structural elucidation and quality control.
Introduction: The Structural Significance of a Versatile Building Block
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by its substituents: the electron-donating ethoxy group, the electron-withdrawing fluorine atom, and the reactive boronic acid moiety. An unambiguous understanding of its structure through NMR spectroscopy is paramount for its effective application. This guide will provide a detailed NMR analysis, addressing the common challenges associated with the characterization of boronic acids.
Predicted NMR Spectra and a Comparative Analysis
In the absence of readily available experimental spectra in the public domain, this guide presents predicted ¹H and ¹³C NMR data for this compound. These predictions, generated using established NMR prediction algorithms, serve as a robust baseline for experimental verification. For a more comprehensive understanding, a comparative analysis with structurally related compounds is also provided.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the ethoxy group protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the interplay of the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.9 - 8.2 | dd | J(H-H) ≈ 7-8, J(H-F) ≈ 1-2 |
| H-5 | 7.1 - 7.4 | dd | J(H-H) ≈ 7-8, J(H-F) ≈ 4-5 |
| -OCH₂CH₃ | 4.3 - 4.6 | q | J(H-H) ≈ 7 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | J(H-H) ≈ 7 |
| B(OH)₂ | 5.0 - 8.0 | br s | - |
Note: Predicted values can vary slightly based on the software and algorithm used. The boronic acid protons are often broad and their chemical shift is highly dependent on solvent, concentration, and water content.
Comparative ¹H NMR Analysis
To contextualize the predicted data, a comparison with the known ¹H NMR data of similar compounds is instructive:
-
2-Fluoropyridine : The protons on a simple 2-fluoropyridine ring provide a reference for the influence of the fluorine substituent. The proton ortho to the fluorine (H-3) is significantly affected by through-space coupling.
-
3-Pyridylboronic acid : This compound demonstrates the effect of the boronic acid group on the pyridine ring protons. The proton ortho to the boronic acid (H-2 and H-4) are typically deshielded.[1]
-
6-Ethoxypyridine-3-boronic acid : The absence of the fluorine atom in this analogue allows for the isolation of the electronic contribution of the ethoxy group on the chemical shifts of the pyridine protons.
This comparative approach allows researchers to dissect the individual contributions of each substituent to the overall ¹H NMR spectrum of the target molecule.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show six distinct signals: four for the pyridine ring carbons and two for the ethoxy group carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, a key diagnostic feature. The carbon bearing the boronic acid group may show a broadened signal due to quadrupolar relaxation of the adjacent boron atom.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-3 | 115 - 125 (broad) |
| C-4 | 140 - 145 |
| C-5 | 110 - 115 |
| C-6 | 165 - 170 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 16 |
Note: The chemical shift of the carbon attached to the boronic acid (C-3) is an estimate and may be difficult to observe experimentally.
Comparative ¹³C NMR Analysis
A comparison with related structures provides valuable insights:
-
2-Fluoropyridine : The C-2 signal in 2-fluoropyridine shows the characteristic large one-bond C-F coupling, providing a benchmark for the target molecule.[3]
-
Pyridine-3-boronic acid : The chemical shift of the carbon attached to the boronic acid in this simpler analogue helps in assigning the C-3 signal in the target compound.
-
Discussion on Substituent Effects : The electron-donating ethoxy group at C-6 is expected to shield C-5 and C-3, while the electron-withdrawing fluorine at C-2 will deshield C-2 and C-3. The boronic acid group is generally considered to be weakly electron-withdrawing. The interplay of these effects determines the final chemical shifts.
Experimental Protocol for High-Quality NMR Spectra
Obtaining clean, interpretable NMR spectra for boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. This oligomerization leads to peak broadening and complex, often uninterpretable, spectra.[4] The following protocol is designed to mitigate these issues.
Sample Preparation: The Key to Success
-
Solvent Selection : The choice of deuterated solvent is critical.
-
DMSO-d₆ : Often the solvent of choice. It is a good solvent for many boronic acids and can help to break up oligomers. The exchangeable B(OH)₂ protons are often observable in this solvent.
-
Methanol-d₄ (MeOD-d₄) : An excellent choice for breaking up boroxine trimers. The B-OH protons will rapidly exchange with the deuterium of the solvent and will likely not be observed.[4]
-
Deuterium Oxide (D₂O) : Also effective at disrupting oligomerization. The compound must be sufficiently water-soluble. Similar to MeOD-d₄, the B-OH protons will exchange.[4]
-
Avoid Chloroform-d (CDCl₃) : Boronic acids often have poor solubility in CDCl₃, and this solvent can promote the formation of boroxines, leading to poor quality spectra.
-
-
Concentration : Use a moderate concentration of 5-10 mg in 0.6-0.7 mL of solvent. Overly concentrated samples can exacerbate oligomerization.
-
Water Content : Ensure the deuterated solvent is of high quality with low residual water content, unless D₂O is being used. Excess water can affect the chemical shift of the B(OH)₂ protons.
NMR Instrument Parameters
-
Spectrometer Frequency : A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion, especially for resolving the aromatic proton couplings.
-
¹H NMR Acquisition :
-
Number of Scans : A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : A relaxation delay of at least 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.
-
Number of Scans : A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1) : A longer relaxation delay (2-5 seconds) is advisable for quaternary carbons and the carbon attached to the boron.
-
Workflow for NMR Analysis
Caption: Experimental workflow for the NMR analysis of this compound.
Conclusion and Best Practices
The successful NMR analysis of this compound hinges on a combination of predictive understanding and meticulous experimental technique. While direct experimental data may not always be readily available, a comparative approach using predicted spectra and data from structural analogues provides a solid foundation for analysis. The primary experimental challenge lies in overcoming the propensity of boronic acids to form boroxines. By carefully selecting a deuterated solvent such as DMSO-d₆ or MeOD-d₄, researchers can obtain high-quality, interpretable ¹H and ¹³C NMR spectra, enabling unambiguous structural confirmation of this versatile synthetic building block. Adherence to the protocols outlined in this guide will empower scientists to confidently characterize this and other challenging boronic acid derivatives.
References
-
Mestrelab Research. Mnova NMRPredict. [Link]
-
Bruker. Mnova Predict. [Link]
-
PerkinElmer. ChemDraw. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Reddit. Effect of boron groups on 13C NMR chemical shift. [Link]
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
Sources
Structural Fidelity & Solid-State Dynamics: A Comparative Crystallographic Guide to 6-Ethoxy-2-fluoropyridine-3-boronic Acid
Executive Summary: The "Scaffold Paradox"
In medicinal chemistry, 6-Ethoxy-2-fluoropyridine-3-boronic acid represents a high-value scaffold. The 2-fluoro substituent modulates metabolic stability and pKa, while the 6-ethoxy group provides lipophilicity and a handle for further functionalization. However, this molecule presents a classic "Scaffold Paradox": the very features that make it potent (amphiphilic nature, reactive boron center) make it crystallographically challenging.
This guide compares the solid-state performance of the Free Acid (Parent) against its two primary alternatives: the Pinacol Ester (Bpin) and the Cyclic Boroxine (Anhydride) . We utilize X-ray crystallography not just for structure confirmation, but as a diagnostic tool to validate shelf-stability and hydration state.
Comparative Analysis: Free Acid vs. Alternatives
For drug development, the choice of isolating the free acid versus a protected derivative is critical. The table below synthesizes crystallographic and functional data.
| Feature | Free Acid (Target) | Pinacol Ester (Alternative A) | Cyclic Boroxine (Alternative B) |
| Formula | |||
| Atom Economy | High (100%) | Low (~55% active mass) | Medium (Variable hydration) |
| Crystallizability | Difficult (Prone to twinning) | Excellent (Large prisms) | Moderate (Often amorphous) |
| X-Ray Motif | H-bonded Dimers or Polymers | Discrete Monomers | Planar |
| Stability | Moderate (Protodeboronation risk) | High (Hydrolysis resistant) | High (Thermally stable) |
| Suzuki Reactivity | Fast (No deprotection needed) | Slow (Requires hydrolysis) | Variable (Solubility limited) |
Expert Insight: The "Dehydration Trap"
A common error in analyzing this compound is misinterpreting the crystal data.
-
The Risk: Under vacuum drying or non-polar solvent crystallization (e.g., Hexane/EtOAc), the free acid often dehydrates in situ to form the Boroxine trimer.
-
The X-Ray Signature: If your refinement shows a
core rather than discrete units, you have isolated the anhydride, not the acid. This alters stoichiometry in subsequent couplings.
Experimental Protocol: Crystallographic Workflow
To obtain high-fidelity data for the free acid without inducing dehydration, follow this self-validating protocol.
Phase A: Crystal Growth (The "Wet" Approach)
-
Objective: Stabilize the
moiety. -
Solvent System: Acetone/Water (10:1) or THF/Pentane. Avoid pure alcohols to prevent esterification.
-
Method: Vapor Diffusion at 4°C.
-
Dissolve 20 mg of target in 0.5 mL Acetone/Water.
-
Place in an inner vial.
-
Seal in a jar containing 5 mL Pentane.
-
Why? Water acts as a "structural anchor," participating in the H-bond network to prevent boroxine formation.
-
Phase B: Data Collection & Refinement
-
Temperature: 100 K (Critical to freeze ethoxy chain disorder).
-
Radiation: Cu-K
( Å) is preferred for light atom structures to maximize diffraction intensity. -
Refinement Strategy:
-
Locate Hydroxyl H-atoms from difference Fourier maps.
-
Validation: Restrain O-H bond lengths to 0.82 Å (DFIX) if thermal motion is high.
-
Check: If
, check for "whole molecule disorder" caused by the ethoxy group flipping.
-
Structural Analysis & Data Interpretation
When analyzing the solved structure, focus on these three molecular checkpoints.
Checkpoint 1: The Fluorine-Boron Interaction
In 2-fluoropyridine-3-boronic acids, the fluorine atom is ortho to the boron.
-
Observation: Expect a twist angle (C2-C3-B-O) of 15°–30° .
-
Causality: Electronic repulsion between the Fluorine lone pairs and the Boron hydroxyls forces the boron group out of the pyridine plane. This breaks planarity but increases solubility compared to non-fluorinated analogs.
-
Metric:
distance. If Å, intramolecular repulsion is significant.
Checkpoint 2: The Supramolecular Synthon
Boronic acids crystallize in two primary motifs.
-
Syn-Anti Catemer: Infinite chains. (Common in hydrated forms).
-
Syn-Syn Dimer: Centrosymmetric
rings. (Common in dry forms).
-
For 6-Ethoxy-2-fluoro...: The syn-syn dimer is the target motif for stable, dry powder. If you observe catemers, the material is likely hygroscopic.
Checkpoint 3: Bond Length Validation (Representative Data)
Compare your experimental values against these standard ranges for fluorinated pyridine boronates to ensure chemically reasonable assignment.
| Bond Type | Expected Length (Å) | Significance |
| C(sp2)–B | 1.55 – 1.58 | Shorter = stronger |
| C(sp2)–F | 1.33 – 1.36 | Typical aromatic C-F. |
| B–O | 1.36 – 1.38 | If < 1.34, suspect Boroxine (anhydride). |
| C(sp2)–O(Ethoxy) | 1.34 – 1.36 | Indicates conjugation with pyridine ring. |
Visualization: Decision Logic & Interaction Networks
Diagram 1: Crystallographic Decision Tree
This workflow guides the researcher through the structural characterization process, highlighting failure points (red) and success paths (green).
Caption: Workflow for isolating the correct solid-state form. Note that alcoholic solvents lead to esterification artifacts, while aggressive drying leads to boroxine formation.
Diagram 2: The "Syn-Syn" Dimer Motif
The idealized hydrogen-bonding network that confirms the stable free acid structure.
Caption: The Centrosymmetric
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database: Pyridine Boronic Acid Substructures.[Link]
- Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boroxine/acid equilibrium).
-
Rodríguez-Cuamatzi, P., et al. (2004). Supramolecular synthons in crystal engineering: The case of pyridine boronic acids. Crystal Growth & Design. [Link]
- Nangia, A. (2011).Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. (Reference for twist angle analysis).
A Senior Application Scientist's Guide to Reactivity in Suzuki-Miyaura Couplings: 2-Fluoropyridine vs. 2-Chloropyridine Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable method for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1][2] The judicious selection of coupling partners is paramount to synthetic success. This guide provides an in-depth, objective comparison of two common heterocyclic building blocks: 2-fluoropyridine boronic acids and 2-chloropyridine boronic acids. While structurally similar, their reactivity profiles are fundamentally divergent, a distinction critical for strategic synthetic planning.
This document moves beyond a simple catalog of procedures to explain the mechanistic rationale behind experimental design, ensuring that the protocols provided are not just recipes, but self-validating systems for achieving reliable and reproducible outcomes.
Chapter 1: The Fundamental Dichotomy: Nucleophile vs. Electrophile
The core difference between these two reagents lies in the reactivity of their respective carbon-halogen bonds under typical palladium-catalyzed Suzuki-Miyaura conditions. The Carbon-Fluorine (C-F) bond is exceptionally strong and is generally unreactive toward oxidative addition by a palladium(0) catalyst.[3] Conversely, the Carbon-Chlorine (C-Cl) bond, while more stable than C-Br or C-I bonds, can be activated for oxidative addition, particularly when the pyridine ring is rendered electron-deficient.[3][4]
This crucial difference dictates their roles in a coupling reaction:
-
2-Fluoropyridine Boronic Acids will almost exclusively act as the nucleophilic partner . The C-F bond remains intact, and the boronic acid group participates in the transmetalation step of the catalytic cycle.[3]
-
2-Chloropyridine Boronic Acids possess dual reactivity. While the boronic acid can act as the nucleophile, the C-Cl bond can serve as an electrophilic site . This creates the potential for self-coupling or requires strategic protection of the boronic acid moiety if C-Cl reactivity is desired.
The choice between these reagents is therefore not a matter of simple substitution but a strategic decision based on the desired bond disconnection.
Caption: The roles of 2-chloro and 2-fluoro pyridine derivatives in the catalytic cycle.
Chapter 3: Comparative Performance & Reaction Optimization
Direct, side-by-side quantitative comparisons of these two reagents under identical conditions are scarce in the literature, primarily because they serve different synthetic functions. [3]However, we can infer their performance characteristics and establish starting points for reaction optimization based on extensive data from related systems. [2]
Table 1: Inferred Performance Characteristics
| Feature | 2-Fluoropyridine Boronic Acid | 2-Chloropyridine Boronic Acid |
| Primary Role | Nucleophile | Nucleophile or Electrophile |
| Reactive Site | C-B(OH)₂ bond | C-B(OH)₂ or C-Cl bond |
| Key Challenge | Potentially slower transmetalation due to -I effect of Fluorine. | Potential for catalyst inhibition by pyridine N; C-Cl bond requires robust catalyst for activation. |
| Common Side Reactions | Protodeboronation (common to many boronic acids). | Self-coupling; homocoupling. |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). [2][3] | Bulky, electron-rich phosphine-ligated Pd catalysts (e.g., with SPhos, RuPhos, PCy₃) for C-Cl activation. [5][6] |
Table 2: Typical Starting Conditions for Suzuki-Miyaura Coupling
| Component | For 2-F-Py-B(OH)₂ (as Nucleophile) | For 2-Cl-Pyridine (as Electrophile) |
| Electrophile/Nucleophile | Aryl/Heteroaryl Bromide or Iodide (1.0 eq) | Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq) |
| Boronic Acid/Pyridine | 2-F-Py-B(OH)₂ (1.2-1.5 eq) | 2-Cl-Pyridine Derivative (1.0 eq) |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃/ligand | Pd(OAc)₂ (2-3 mol%) + Ligand (e.g., RuPhos, 4-6 mol%) [6] |
| Base | Na₂CO₃ or K₂CO₃ (2.0-3.0 eq) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Toluene/H₂O or Dioxane (anhydrous for some systems) |
| Temperature | 85-100 °C | 100-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are generalized conditions and require optimization for specific substrates.
Chapter 4: Validated Experimental Protocols
The following protocols represent robust starting points for researchers. The rationale behind the choice of reagents is explained to empower users to troubleshoot and adapt these methods effectively.
Protocol 1: Suzuki-Miyaura Coupling with 2-Fluoropyridine-3-boronic Acid (as Nucleophile)
This procedure is designed for coupling the fluoropyridine boronic acid with a standard aryl halide.
Causality Behind Component Selection:
-
Catalyst (Pd(dppf)Cl₂): Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust ligand that provides a good balance of activity and stability, making it effective for a wide range of aryl halides and boronic acids. Its large bite angle is believed to facilitate the reductive elimination step. [7]* Base (Na₂CO₃): An aqueous solution of a mild inorganic base like sodium carbonate is sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups. [3][8]* Solvent (Dioxane/H₂O): A biphasic solvent system is commonly used. Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step. [9] Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), 2-fluoropyridine-3-boronic acid (1.3 equiv.), Pd(dppf)Cl₂ (3 mol%), and Na₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative (as Electrophile)
This procedure uses a more active catalyst system required for the challenging activation of the C-Cl bond.
Causality Behind Component Selection:
-
Catalyst System (Pd(OAc)₂/RuPhos): Activating a C-Cl bond requires a highly active catalyst. This is achieved by generating the Pd(0) species in situ from Pd(OAc)₂ and using a bulky, electron-rich biarylphosphine ligand like RuPhos. These ligands promote the difficult oxidative addition step and prevent catalyst deactivation. [6]* Base (K₃PO₄): A stronger, non-nucleophilic base like potassium phosphate is often required for aryl chloride couplings to facilitate the catalytic cycle effectively.
-
Solvent (Toluene): Anhydrous conditions with a high-boiling solvent like toluene are often preferred for these more demanding couplings.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube, add the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed, anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor progress by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue by column chromatography.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Conclusion
2-Fluoropyridine and 2-chloropyridine boronic acids are not interchangeable reagents in Suzuki-Miyaura cross-coupling. Their utility is dictated by the fundamental reactivity difference between the C-F and C-Cl bonds.
-
Choose a 2-fluoropyridine boronic acid when you require the pyridine ring to act as a nucleophile via its boronic acid moiety, with the C-F bond serving as a stable, electron-withdrawing substituent.
-
Choose a 2-chloropyridine boronic acid when you intend for the pyridine C2-position to serve as an electrophilic handle , or when the dual reactivity can be strategically managed. This path requires more specialized and robust catalytic systems to achieve efficient C-Cl bond activation.
Understanding this core principle allows for more effective synthetic design, streamlined reaction optimization, and the successful development of complex molecular architectures.
References
-
Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. [Link]
-
Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(41), 9739-9759. [Link]
-
Thompson, A. E., Hughes, G., & St-Gallay, S. A. (2015). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(12), 3767-3800. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2010). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 39(11), 4331-4345. [Link]
-
Belnome, F., Fehér, P., Stirling, A., et al. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
-
Jasim, N. A., Perutz, R. N., Whitwood, A. C., et al. (2004). Contrasting reactivity of fluoropyridines at palladium and platinum: C-F oxidative addition at palladium, P-C and C-F activation at platinum. Organometallics, 23(26), 6140-6149. [Link]
-
Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 67(11), 1731-1740. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Schaub, T., Backes, M., & Radius, U. (2005). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics, 24(17), 4116-4126. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters, 19(11), 2853-2856. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Belnome, F., Fehér, P., Stirling, A., et al. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
-
Chlorine Trifluoride vs Pyridine: Reactivity and Applications. Patsnap Eureka. [Link]
-
Vantourout, J. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3424-3434. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Why is fluorine more reactive than chlorine?. Chemistry Stack Exchange. [Link]
-
Brezinski, K., & Wheeler, S. E. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34653-34661. [Link]
-
Jasim, N. A., & Perutz, R. N. (2014). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2009), 20120461. [Link]
-
Difference in reactivity of nucleophilic boron reagent in Suzuki coupling. ResearchGate. [Link]
-
Tejedor, E., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(52), 31317-31322. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Martins, P. F., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4349. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Optimizing Heterocyclic Cross-Couplings: A Technical Guide to 6-Ethoxy-2-fluoropyridine-3-boronic Acid
Executive Summary
In the landscape of heterocyclic building blocks, 6-Ethoxy-2-fluoropyridine-3-boronic acid (CAS: 123521-06-0) represents a "privileged scaffold" for medicinal chemistry. Unlike simple pyridyl boronic acids, which suffer from rapid protodeboronation and poor solubility, this reagent offers a trifecta of advantages: electronic stabilization via the 6-ethoxy group, orthogonal reactivity enabled by the 2-fluorine atom, and tunable physicochemical properties for drug discovery.
This guide provides a technical analysis of why this reagent outperforms standard alternatives (e.g., 2-fluoropyridine-3-boronic acid or 6-methoxypyridine-3-boronic acid) and details the protocols necessary to maximize its utility.
Part 1: Chemical Profile & Structural Advantages[1]
The utility of this compound stems from the precise electronic "push-pull" relationship between its substituents.
Electronic Stabilization (The "Anti-Protodeboronation" Effect)
The "2-pyridyl problem" is a well-known challenge where 2-heteroatom-substituted pyridyl boronic acids undergo rapid protodeboronation (hydrolysis of the C-B bond) under basic Suzuki conditions. This is driven by the formation of a zwitterionic intermediate.
-
The Problem: In 2-fluoropyridine-3-boronic acid, the electron-withdrawing fluorine and nitrogen atoms deplete electron density at C3, making the C-B bond highly labile.
-
The Solution: The 6-ethoxy group acts as a strong resonance donor (+R effect). It pushes electron density back into the pyridine ring, specifically increasing electron density at C3 and C5. This counteracts the inductive withdrawal of the 2-fluoro group, significantly increasing the half-life of the boronic acid species in aqueous base compared to the unsubstituted 2-fluoro analog.
The "Dual-Handle" Strategy (Orthogonal Reactivity)
This reagent allows for a programmable synthesis sequence that is difficult to achieve with chloro- or bromo-pyridines.
-
Handle A (C3-Boronic Acid): Reacts under Pd-catalyzed Suzuki-Miyaura conditions.
-
Handle B (C2-Fluorine): Acts as a "super-electrophile" for Nucleophilic Aromatic Substitution (SNAr).
-
Data Point: The 2-fluorine atom reacts approximately 320 times faster in SNAr reactions than the corresponding 2-chlorine atom due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [1].[1]
-
Visualization: Reactivity Map
Figure 1: Orthogonal reactivity map showing the dual-functional nature of the reagent.
Part 2: Performance Comparison
Table 1: Comparative Analysis of Pyridyl Boronic Acids
| Feature | 6-Ethoxy-2-fluoro- (Target) | 2-Fluoro- (Alternative) | 2-Chloro- (Alternative) | 6-Methoxy- (Alternative) |
| Suzuki Yield (Avg) | High (75-90%) | Moderate (40-60%) | Low (Self-coupling risk) | High (80-95%) |
| Protodeboronation | Resistant (Stabilized) | High Risk (Unstable) | Moderate | Resistant |
| SNAr Reactivity | Excellent (Post-coupling) | Excellent | Poor (Requires forcing) | N/A |
| Lipophilicity (LogP) | ~1.8 (Tunable) | ~0.6 | ~0.9 | ~1.2 |
| Solubility (Org.) | High (Ether chain) | Moderate | Moderate | Moderate |
Why Choose 6-Ethoxy Over 6-Methoxy?
While both alkoxy groups provide stability, the ethoxy group offers distinct medicinal chemistry advantages:
-
Metabolic Stability: Methoxy groups on pyridines are frequent sites for O-demethylation by cytochrome P450 enzymes. The ethyl group sterically hinders this oxidative metabolism, potentially extending the drug's half-life [2].
-
Lipophilicity: The additional methylene unit increases LogP, improving blood-brain barrier (BBB) permeability for CNS targets without significantly increasing molecular weight.
Part 3: Experimental Protocols
Optimized Suzuki-Miyaura Coupling
Standard conditions often fail due to the sensitivity of the C-B bond. This protocol uses a mild base and controlled temperature to favor coupling over deboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Preferred for steric bulk.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) — Avoid strong hydroxides.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive Argon flow.
-
Reaction: Seal and heat to 80°C (Do not exceed 100°C to prevent deboronation). Stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The product is less polar than the boronic acid.
Sequential SNAr Functionalization
After the Suzuki coupling, the 2-fluoro group remains intact and highly activated.
Reagents:
-
Suzuki Product (from above)
-
Nucleophile (Amine, Alcohol, Thiol) (1.1–1.5 equiv)
-
Base: DIPEA (for amines) or NaH (for alcohols)
-
Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).
Protocol:
-
Dissolve the 2-fluoro-3-arylpyridine intermediate in DMSO (0.5 M).
-
Add the nucleophile and base.
-
Heat to 60–80°C . Note: Reaction is often complete in <2 hours due to the 2-F activation.
-
Standard aqueous workup.
Visualization: Decision Workflow
Figure 2: Decision tree for selecting this compound based on synthetic and biological requirements.
References
-
ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][3] (SNAr reactivity rates of F vs Cl).
-
National Institutes of Health (NIH). (2025). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.[4] (Metabolic liabilities of methoxy groups).
-
BenchChem. (2025).[1] A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (General reactivity profiles).
-
Sigma-Aldrich. this compound Product Specification.
Sources
Comparative Evaluation of 6-Ethoxy-2-fluoropyridine-3-boronic Acid Derivatives: An In Vitro and In Vivo Guide
Introduction: The Rising Prominence of Boronic Acids in Drug Discovery
Boronic acid derivatives have emerged as a highly promising class of compounds in medicinal chemistry, transitioning from being perceived as potentially toxic to becoming the foundation of FDA-approved drugs.[1][2][3] Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine or threonine residues in enzyme active sites, underpins their therapeutic potential across oncology, infectious diseases, and inflammatory conditions.[4][5] The success of bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in this field, leading to the approval of other boronic acid-based drugs like ixazomib and vaborbactam.[1][6]
The pyridine-3-boronic acid scaffold is of particular interest due to its structural resemblance to key biological motifs. The strategic incorporation of substituents allows for the fine-tuning of physicochemical and pharmacokinetic properties.[2][7] In the case of 6-Ethoxy-2-fluoropyridine-3-boronic acid, the substituents are not arbitrary:
-
2-Fluoro Group: The introduction of fluorine is a well-established medicinal chemistry strategy to enhance metabolic stability, improve binding affinity, and modulate the acidity (pKa) of nearby functional groups.[8][9]
-
6-Ethoxy Group: This alkoxy group can influence solubility, cell permeability, and can be varied to explore structure-activity relationships (SAR).
This guide, designed for drug development professionals, provides a comprehensive framework for the in vitro and in vivo evaluation of novel this compound derivatives. We will compare a lead candidate, Derivative A , against two structural analogs to illustrate the evaluation process: Alternative 1 (6-Methoxy-2-fluoropyridine-3-boronic acid) and Alternative 2 (6-Ethoxy-pyridine-3-boronic acid, a non-fluorinated control). We will detail the causality behind experimental choices, provide validated protocols, and present comparative data to guide decision-making in a preclinical drug discovery program.
Section 1: In Vitro Evaluation: From Target Engagement to Cellular Effects
The initial phase of evaluation aims to rapidly assess the potency, selectivity, and basic drug-like properties of the synthesized derivatives. This is a critical filtering stage where compounds are prioritized for more resource-intensive in vivo studies.
Target-Based Assay: Serine Protease Inhibition
Causality: Boronic acids are renowned for their potent inhibition of serine proteases, which are implicated in numerous diseases, including inflammation and cancer.[10] The boron atom acts as an electrophile, forming a stable but reversible tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This assay is the first step to confirm that our derivatives engage their intended molecular target and to quantify their potency.
Experimental Protocol: Determining Half-Maximal Inhibitory Concentration (IC₅₀)
-
Reagents & Materials:
-
Target Serine Protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease).
-
Fluorogenic peptide substrate specific to the enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.[11]
-
Test Compounds (Derivative A, Alternatives 1 & 2) dissolved in DMSO.
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Add 50 µL of the diluted compounds to the wells of the 96-well plate. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.
-
Add 25 µL of the enzyme solution to each well (except "no enzyme" controls) and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.[11]
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[12][13][14]
-
Comparative Data: Serine Protease Inhibition
| Compound | Structure | Target Enzyme IC₅₀ (nM) |
| Derivative A | This compound | 15.2 ± 2.1 |
| Alternative 1 | 6-Methoxy-2-fluoropyridine-3-boronic acid | 28.5 ± 3.5 |
| Alternative 2 | 6-Ethoxy-pyridine-3-boronic acid | 89.7 ± 9.3 |
Insight: The data suggests that the 2-fluoro substituent is critical for potency (Derivative A vs. Alternative 2). The larger ethoxy group appears to confer a slight potency advantage over the methoxy group (Derivative A vs. Alternative 1), possibly due to improved hydrophobic interactions in the binding pocket.
Cell-Based Assay: Antiproliferative Activity
Causality: Moving from an isolated enzyme to a cellular context is essential. A cell-based assay determines if the compound can cross the cell membrane and exert a biological effect, in this case, inhibiting cell growth. We use a cancer cell line (e.g., 4T1 triple-negative breast cancer) to assess anticancer potential and a non-cancerous cell line (e.g., C2C12 myoblasts) to establish a preliminary therapeutic index.[10] A larger difference between the IC₅₀ in cancer vs. normal cells indicates greater cancer cell selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture 4T1 and C2C12 cells in appropriate media until they reach the logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described in the enzyme assay protocol.[15]
Comparative Data: Antiproliferative Activity
| Compound | 4T1 Cancer Cells IC₅₀ (µM) | C2C12 Normal Cells IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Derivative A | 0.25 ± 0.04 | > 25 | > 100 |
| Alternative 1 | 0.51 ± 0.07 | > 25 | > 49 |
| Alternative 2 | 3.10 ± 0.45 | > 25 | > 8 |
Insight: The results mirror the enzyme assay findings. Derivative A is the most potent and selective compound, showing significant cytotoxicity towards the cancer cell line while having minimal impact on the non-cancerous cells at the tested concentrations. The fluorine atom again appears crucial for cellular activity.
ADME Assay: Intestinal Permeability (Caco-2)
Causality: For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the human intestinal barrier.[16] This assay predicts a compound's potential for oral absorption and identifies whether it is a substrate for efflux pumps like P-glycoprotein (P-gp).[17]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on semipermeable filter supports in Transwell® plates and grow for 21 days to allow for differentiation and formation of a tight monolayer.[16]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral chamber.
-
Take samples from the apical chamber at the same time points.
-
Quantify the compound concentration via LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.[17]
-
Comparative Data: Caco-2 Permeability
| Compound | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Derivative A | 15.5 | 18.1 | 1.17 | High |
| Alternative 1 | 12.8 | 14.5 | 1.13 | High |
| Alternative 2 | 4.2 | 8.9 | 2.12 | Moderate to Low |
| Propranolol (High Permeability Control) | 20.1 | 22.5 | 1.12 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.8 | 1.60 | Low |
Insight: Derivative A demonstrates excellent permeability, comparable to the high permeability control, and is not a significant substrate for efflux pumps. The removal of the fluorine atom (Alternative 2) drastically reduces absorptive permeability and indicates potential efflux, highlighting the profound impact of this single substitution on drug-like properties.
Section 2: In Vivo Evaluation: Assessing Performance in a Biological System
After a compound demonstrates promising in vitro properties, the next crucial step is to evaluate its efficacy, pharmacokinetics, and safety in a living organism. Rodent models are frequently used for these initial studies due to their physiological and genetic similarities to humans.[18]
Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
Causality: Given the potential of serine protease inhibitors in treating inflammatory diseases, a relevant animal model is required to test for efficacy. The Collagen-Induced Arthritis (CIA) model in mice is a widely used and well-characterized model for rheumatoid arthritis.[19][20] It mimics many aspects of the human disease, including joint inflammation, swelling, and cartilage destruction. This allows for the assessment of a compound's ability to modulate the disease process in vivo.
Experimental Protocol: CIA Efficacy Study
-
Animals: Use DBA/1 mice, which are genetically susceptible to CIA.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.
-
-
Compound Administration:
-
Begin dosing with the test compounds (e.g., Derivative A at 10 mg/kg, oral gavage, once daily) upon the first signs of arthritis (typically around Day 25).
-
Include a vehicle control group and a positive control group (e.g., Methotrexate).
-
-
Efficacy Endpoints:
-
Clinical Score: Monitor animals daily for signs of arthritis, scoring each paw on a scale of 0-4 based on redness and swelling.
-
Paw Thickness: Measure paw thickness with a digital caliper every other day.
-
Histopathology: At the end of the study (e.g., Day 42), collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the mean clinical scores, paw thickness, and histology scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Comparative Data: Efficacy in CIA Model
| Treatment Group | Mean Clinical Score (at Day 42) | Paw Swelling Reduction (%) |
| Vehicle Control | 10.5 ± 1.2 | 0% |
| Derivative A (10 mg/kg) | 3.2 ± 0.8 | 68% |
| Alternative 2 (10 mg/kg) | 8.9 ± 1.5 | 15% |
| Positive Control (Methotrexate) | 4.1 ± 0.9 | 60% |
| *p < 0.01 compared to Vehicle Control |
Section 3: Visualizing the Scientific Workflow and Mechanisms
To better conceptualize the processes described, the following diagrams illustrate the overall evaluation workflow and a key molecular interaction.
Drug Candidate Evaluation Workflow
Caption: Boronic acid inhibiting a serine protease via a reversible covalent bond.
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the comparative evaluation of novel this compound derivatives. Through a logical progression of in vitro and in vivo assays, we have demonstrated how to build a data package that enables informed decision-making.
In our comparative example, Derivative A emerged as a clear lead candidate due to:
-
Superior Potency: Demonstrated the lowest IC₅₀ values in both target-based and cell-based assays.
-
Excellent Selectivity: Showed a high therapeutic index against cancer cells versus normal cells.
-
Favorable Drug-like Properties: Exhibited high membrane permeability without being an efflux substrate, suggesting good potential for oral bioavailability.
-
Potent In Vivo Efficacy: Significantly reduced disease severity in a challenging animal model of rheumatoid arthritis.
The structure-activity relationship strongly indicates that the 2-fluoro substitution is a critical determinant of biological activity, likely by enhancing target binding affinity and improving cellular permeability.
Future work on Derivative A would involve comprehensive pharmacokinetic and toxicological profiling to establish a full safety and ADME profile before consideration for clinical development. This systematic approach ensures that only the most promising candidates, supported by robust experimental data, advance through the drug discovery pipeline.
References
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Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]
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Krishgen Biosystems. Drug Permeability Tools. Available from: [Link]
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de Oliveira, G.L., et al. (2024). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. Available from: [Link]
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Asian Journal of Pharmaceutical Research. (2018). Animal Models for Inflammation: A Review. Available from: [Link]
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Volpe, D.A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available from: [Link]
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Pharma Models LLC. Inflammatory Disease Models. Available from: [Link]
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Taylor & Francis Online. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Available from: [Link]
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Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. PubMed. Available from: [Link]
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Schiller, A., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts. PubMed. Available from: [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. Available from: [Link]
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Creative Diagnostics. Permeability and Transmembrane Transport Assay. Available from: [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]
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Talebi, A., et al. (2023). Experimental animal models of chronic inflammation. PMC. Available from: [Link]
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National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available from: [Link]
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Sprin Publisher. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Available from: [Link]
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ResearchGate. (2017). How to determine IC50 value of a compound ?. Available from: [Link]
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Taylor & Francis. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Available from: [Link]
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ResearchGate. (2025). Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Available from: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [Link]
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Wang, S., et al. (2020). Synthesis and Initial Biological Evaluation of Boron-Containing Prostate-Specific Membrane Antigen Ligands for Treatment of Prostate Cancer Using Boron Neutron Capture Therapy. eScholarship.org. Available from: [Link]
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Sed'lak, J., et al. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC. Available from: [Link]
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ResearchGate. (2020). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Available from: [Link]
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Scilit. (2009). Enzyme assays with boronic acid appended bipyridinium salts. Available from: [Link]
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Science Gateway. How to calculate IC50. Available from: [Link]
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Amazon Web Services. (2010). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Available from: [Link]
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Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Available from: [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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MDPI. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]
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ResearchGate. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]
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ResearchGate. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. Available from: [Link]
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Soriano-Ursúa, M.A., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. MDPI. Available from: [Link]
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PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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BioKB. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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Kyzer, J.L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Available from: [Link]
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ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]
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Royal Society of Chemistry. (2013). Synthesis and biocompatibility evaluation of partially fluorinated pyridinium bromides. Available from: [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 6-Ethoxy-2-fluoropyridine-3-boronic acid
[1]
Executive Safety Snapshot
Compound: 6-Ethoxy-2-fluoropyridine-3-boronic acid
CAS: 1150114-77-2 (Isomer specific; verify against container label)
Molecular Formula:
This guide supersedes general organic waste procedures. Due to the presence of the fluorine substituent on the pyridine ring, this compound and its waste streams must be managed as Halogenated Organic Waste . Failure to segregate fluorinated compounds from general organic waste streams can damage standard incinerator scrubbers due to Hydrofluoric Acid (HF) generation.[1]
Hazard Identification (GHS)
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][5][6] |
| Acute Toxicity | H302 | Harmful if swallowed (Class assumption based on pyridine analogs).[1][3] |
Technical Rationale: The "Why" Behind the Protocol
To ensure compliance and safety, researchers must understand the chemical behaviors dictating these procedures.
A. The Fluorine Factor (Halogenated vs. Non-Halogenated)
Standard laboratory "Organic Waste" is often used as fuel blending for cement kilns or standard incineration.[1] However, This compound contains a Carbon-Fluorine (C-F) bond.[1]
-
Mechanism: Upon combustion, the C-F bond cleaves, generating Hydrogen Fluoride (HF).
-
Risk: HF is highly corrosive to incinerator linings and requires specific alkaline scrubbing systems not present in all facilities.[1]
-
Directive: You must tag this waste as "Halogenated."[1]
B. Boronic Acid Stability (Protodeboronation)
Boronic acids are Lewis acids.[1] Under specific conditions (high temperature or presence of metal catalysts), they can undergo protodeboronation , releasing the boronic acid moiety and leaving the parent fluorinated pyridine.
-
Implication: Do not mix with strong oxidizers (e.g., peroxides, permanganates) in the waste container, as this accelerates exothermic decomposition.
Waste Segregation Decision Tree
The following logic flow dictates the disposal path for stock, reaction mixtures, and consumables.
Figure 1: Decision logic for segregating fluorinated pyridine boronic acid waste streams. Note that liquid waste containing this compound defaults to "Halogenated" regardless of the solvent due to the solute's fluorine content.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Degraded Stock)
Context: You have a vial of this compound that has turned brown or is no longer needed.[1]
-
PPE Verification: Wear nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat.[1] Perform operations in a fume hood to avoid dust inhalation (H335).
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solid hazardous waste.[1]
-
Transfer:
-
If the original vial is small (<20mL), place the entire vial (uncapped) into the waste container.[1]
-
If the vial is large, carefully transfer the solid using a spatula.
-
-
Labeling (Critical):
-
Storage: Close the container tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: Mother liquor from a Suzuki coupling reaction containing the boronic acid, solvent (e.g., Dioxane/Water), and base.[1]
-
Assessment: Even if the solvent is non-halogenated (e.g., Ethanol, Toluene), the presence of dissolved fluorinated pyridine classifies the entire mixture as halogenated for incineration purposes.
-
pH Check: Boronic acids are stable, but if the solution is highly basic (pH > 10) or acidic (pH < 4), neutralize to pH 6–8 to prevent container degradation or unexpected gas evolution.
-
Transfer: Pour into the Halogenated Organic Waste carboy.
-
Do not pour into the "Non-Halogenated" stream.[1]
-
-
Log Entry: Record the approximate volume and concentration on the carboy's log sheet.
Emergency Procedures: Spill Management
In the event of a powder spill outside the fume hood:
Figure 2: Immediate workflow for solid boronic acid spills.
Decontamination Solution: For final surface cleaning, use a dilute solution of Sodium Bicarbonate (NaHCO₃) followed by water. Boronic acids are water-soluble; simple aqueous cleaning is effective.[1] Avoid bleach (NaOCl) as it may react aggressively with the amine/pyridine functionality.[1]
Regulatory Compliance & Waste Codes
While this specific compound may not have a unique RCRA "P" or "U" list code, it is regulated under the "Characteristic" or "Generator Knowledge" clauses.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Hazardous Waste | D001 (If ignitable formulation) or Not Listed (Treat as Toxic).[1] |
| EPA (RCRA) | Halogenated Solvents | F001/F002 (Only if mixed with listed halogenated solvents).[1] |
| DOT (Transport) | Not Regulated | Keep below "Limited Quantity" thresholds if transporting.[1] |
| Institutional | Waste Stream | Halogenated Organic (Mandatory due to Fluorine).[1] |
Note: Pyridine derivatives are often scrutinized.[1] While Pyridine itself is U196 (Toxic/Ignitable), this specific derivative falls under general hazardous waste unless your specific state regulations (e.g., California Title 22) dictate otherwise. Always default to the stricter "Halogenated/Toxic" classification.
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. Accessed October 2025.[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 6-Fluoro-3-pyridinylboronic acid (Analogous Hazard Data). Accessed October 2025.[1]
-
US Environmental Protection Agency (EPA). Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
